molecular formula C17H17ClN4OS B15006690 3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile

Cat. No.: B15006690
M. Wt: 360.9 g/mol
InChI Key: RZJQWLAJGQIBJC-NTCAYCPXSA-N
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Description

3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile is a complex organic compound with a molecular formula of C17H17ClN4OS . This compound features a thiazole ring, a piperazine ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiazole intermediate with piperazine in the presence of a suitable base.

    Addition of the Nitrile Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN4OS

Molecular Weight

360.9 g/mol

IUPAC Name

3-[4-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile

InChI

InChI=1S/C17H17ClN4OS/c18-14-4-2-13(3-5-14)12-15-16(23)20-17(24-15)22-10-8-21(9-11-22)7-1-6-19/h2-5,12H,1,7-11H2/b15-12+

InChI Key

RZJQWLAJGQIBJC-NTCAYCPXSA-N

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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